molecular formula C9H7BrO2 B1273706 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde CAS No. 281678-73-7

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Cat. No. B1273706
M. Wt: 227.05 g/mol
InChI Key: LQCBHNHULMHKFB-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a brominated furan derivative, which is a class of organic compounds characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen. The presence of the bromine atom and aldehyde group in the compound suggests potential reactivity and applications in organic synthesis.

Synthesis Analysis

The synthesis of brominated furan compounds can be achieved through various methods. One approach involves starting from commercially available anhydrides such as maleic anhydride and phthalic anhydride. For instance, the synthesis of (E)- and (Z)-5-(bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones has been reported, which includes a key step of debrominative decarboxylation or bromodecarboxylation reaction . Although the exact synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde would include a dihydrobenzofuran backbone with a bromine atom at the 5-position and an aldehyde functional group at the 7-position. The dihydrobenzofuran moiety is a saturated version of the benzofuran system, which may influence the compound's electronic and steric properties. The presence of the aldehyde group suggests potential for further chemical transformations, such as nucleophilic addition reactions.

Chemical Reactions Analysis

Brominated furan compounds are known to participate in various chemical reactions. For example, the reaction of bromobenzo[b]furans with sodium hydrogen selenide yields isomeric hydroseleno aldehydes, which can further oxidize to diselenides or react with methyl iodide to form methylseleno derivatives . These reactions demonstrate the reactivity of the bromine and aldehyde functional groups in such compounds, which could be extrapolated to the chemical behavior of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde are not provided in the papers, we can infer some general characteristics based on the structure. The bromine atom would likely increase the molecular weight and density compared to non-brominated analogs. The aldehyde group could contribute to the compound's solubility in polar solvents and its potential to form hydrogen bonds. The saturated dihydrobenzofuran ring might reduce the compound's overall reactivity compared to its unsaturated counterpart.

Scientific Research Applications

Tautomerism and Chemosensor Applications

  • Benzoid-quinoid tautomerism : This compound exhibits tautomerism, a chemical phenomenon where a single chemical formula can exist in two or more structural forms, known as tautomers. For example, in dibenzo(benzo)-18-crown-6-containing N-arylimines of hydroxybenzo[b]furan carbaldehydes, a tautomeric equilibrium exists between benzoid and quinoid forms. This tautomerism is crucial in understanding the compound's reactivity and properties (Dubonosov et al., 2009).
  • Chemosensor Systems : The compound is studied for its potential in chemosensor systems. In the presence of certain metal cations, the tautomeric equilibrium shifts, leading to changes in absorption and fluorescence spectra, which is a key attribute in designing chemosensors (Dubonosov et al., 2008).

Photocatalysis and Biomass-derived Chemicals

  • Ligand-free photocatalysis : Furan-2-carbaldehydes, a class that includes 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, are used as C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. This synthesis is notable for its green chemistry approach, utilizing biomass-derived chemicals and not requiring protection of functional groups (Yu et al., 2018).

Synthesis and Reactivity

  • Synthesis and structural properties : Research on the synthesis, structure, and reactivity of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde and its analogs aids in understanding its applications in various chemical processes. Studies focus on the synthesis of isomeric carbaldehydes and their spectral assignments, which are crucial for their use in further chemical syntheses and applications (Yempala & Cassels, 2017).

properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCBHNHULMHKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383428
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

CAS RN

281678-73-7
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A sample of 19 (6.0 g, 26.5 mmol) in freshly distilled dry THF was degassed at −78° C. and n-butyllithium (25 mL of 1.05 M, 26 mmol) was added dropwise by syringe. Then N,N-dimethylformamide (2.9 mL, 26 mmol) was added dropwise via syringe. The reaction mixture was allowed to come to room temperature overnight. Saturated ammonium chloride (10 mL) was added to and the mixture was stirred for 30 minutes. The solvent was removed and the residue was taken up in dichloromethane (50 mL), and washed with water (3×50 mL) then dried with anhydrous sodium sulfate. Solvent removal yielded yellow crystals (1.6 g) which were washed with ether and recrystallized from a minimum of hot methanol to give white crystals of 20 (1.32 g, 22%) mp=99-100° C.
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Synthesis routes and methods II

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